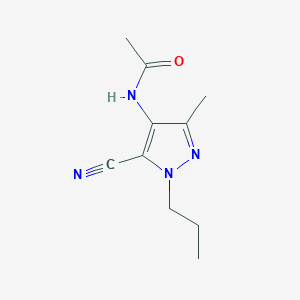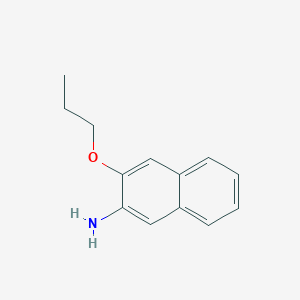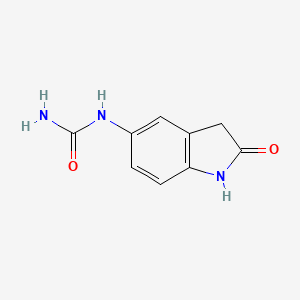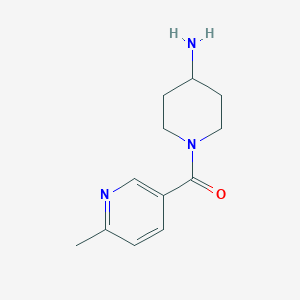![molecular formula C15H13N3O2 B8567943 benzyl 2-imidazo[4,5-b]pyridin-3-ylacetate](/img/structure/B8567943.png)
benzyl 2-imidazo[4,5-b]pyridin-3-ylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3H-imidazo[4,5-b]pyridine-3-ylacetate is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been explored for its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-imidazo[4,5-b]pyridin-3-ylacetate typically involves the cyclization of 2,3-diaminopyridine derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2,3-diaminopyridine with benzaldehyde under acidic conditions to form the imidazo[4,5-b]pyridine core . The esterification of the resulting imidazo[4,5-b]pyridine with benzyl bromoacetate in the presence of a base such as potassium carbonate can yield the desired this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 3H-imidazo[4,5-b]pyridine-3-ylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the imidazo[4,5-b]pyridine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Applications De Recherche Scientifique
Benzyl 3H-imidazo[4,5-b]pyridine-3-ylacetate has been explored for various scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of benzyl 2-imidazo[4,5-b]pyridin-3-ylacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-c]pyridine: Another isomeric form with similar biological activity.
Imidazo[1,5-a]pyridine: Known for its use in medicinal chemistry as a scaffold for drug development.
Imidazo[1,2-a]pyridine: Explored for its potential as a therapeutic agent in various disease conditions.
Uniqueness
Benzyl 3H-imidazo[4,5-b]pyridine-3-ylacetate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the benzyl ester group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Propriétés
Formule moléculaire |
C15H13N3O2 |
|---|---|
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
benzyl 2-imidazo[4,5-b]pyridin-3-ylacetate |
InChI |
InChI=1S/C15H13N3O2/c19-14(20-10-12-5-2-1-3-6-12)9-18-11-17-13-7-4-8-16-15(13)18/h1-8,11H,9-10H2 |
Clé InChI |
KYPANHYTALROSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CN2C=NC3=C2N=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-2-nitrile](/img/structure/B8567876.png)

![4-(4-Chlorophenyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B8567886.png)



![Methyl [(2-chloro-2-oxoethyl)sulfanyl]acetate](/img/structure/B8567903.png)
![N-[3-[3-(hydroxymethyl)phenoxy]propyl]phthalimide](/img/structure/B8567914.png)
![Carbamic acid, [2-(3,4-difluorophenyl)-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B8567925.png)


![N-(3-bromophenyl)-7-fluoropyrido[2,3-d]pyrimidin-4-amine](/img/structure/B8567952.png)

